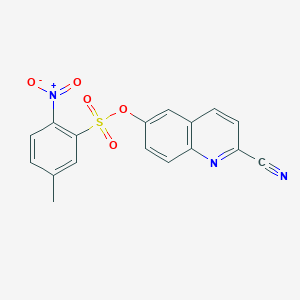
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate is a chemical compound with the molecular formula C17H11N3O4S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group attached to a quinoline ring and a nitrobenzenesulfonate group, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Derivative: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.
Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Sulfonation: The nitrobenzenesulfonate group is introduced through sulfonation reactions, typically using sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
化学反应分析
Types of Reactions
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting their function and activity .
相似化合物的比较
Similar Compounds
2-Cyanoquinoline: Lacks the nitrobenzenesulfonate group, making it less reactive in certain chemical reactions.
5-Methyl-2-nitrobenzenesulfonate: Lacks the quinoline ring, limiting its applications in biological studies.
Quinoline N-oxide: Contains an oxidized quinoline ring, differing in reactivity and applications.
Uniqueness
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate is unique due to the combination of the cyano, quinoline, and nitrobenzenesulfonate groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
属性
CAS 编号 |
918400-84-7 |
|---|---|
分子式 |
C17H11N3O5S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
(2-cyanoquinolin-6-yl) 5-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C17H11N3O5S/c1-11-2-7-16(20(21)22)17(8-11)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3 |
InChI 键 |
OKVGDQUMUQTHAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


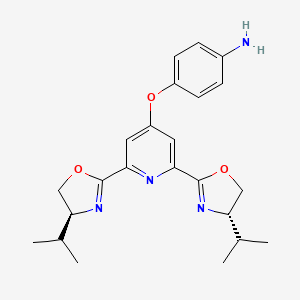
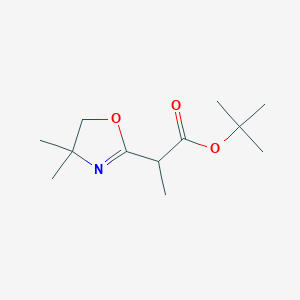
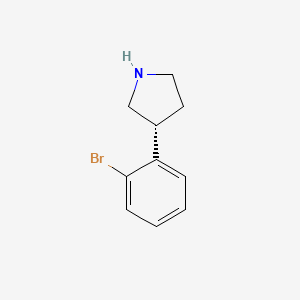
![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)

![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
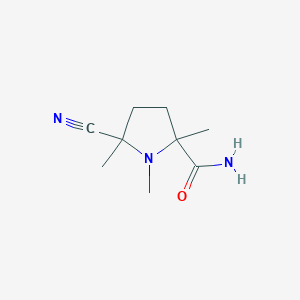
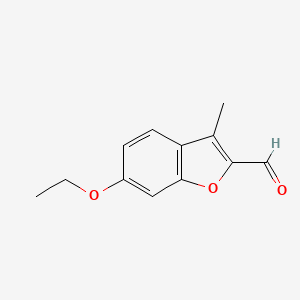
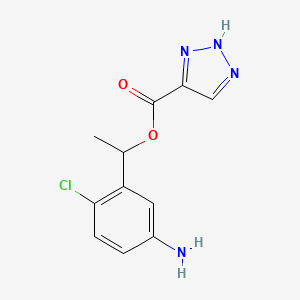
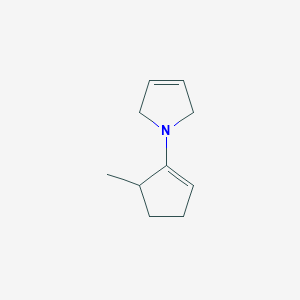
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
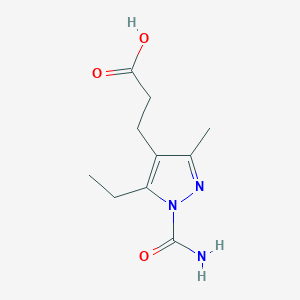
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)

